molecular formula C8H11BrClN B1440831 5-Bromo-N,2-dimethylaniline hydrochloride CAS No. 1187386-32-8

5-Bromo-N,2-dimethylaniline hydrochloride

Cat. No.: B1440831
CAS No.: 1187386-32-8
M. Wt: 236.53 g/mol
InChI Key: MJPCNUHVQHEASF-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethylaniline hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N,2-dimethylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N,2-dimethylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N,2-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPCNUHVQHEASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675168
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
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Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-32-8
Record name Benzenamine, 5-bromo-N,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N,2-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N,2-dimethylaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline scaffold, imparts specific reactivity and properties that are of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical characteristics of 5-Bromo-N,2-dimethylaniline hydrochloride, detailed insights into its synthesis, and a discussion of its current and potential applications, particularly in the realm of drug discovery.

Chemical and Physical Properties

The hydrochloride salt of 5-Bromo-N,2-dimethylaniline is the most common form for handling and storage due to its increased stability and solubility in polar solvents compared to the free base.

Molecular Structure and Identification

The chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and an N-methylamino group which is protonated to form the hydrochloride salt.


// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N [label="N"]; Br [label="Br"]; C_Me1 [label="CH₃"]; C_Me2 [label="CH₃"]; H_N [label="H"]; Cl [label="Cl⁻", fontcolor="#EA4335"];

// Invisible nodes for positioning p1 [pos="0,1!", label=""]; p2 [pos="-0.87,-0.5!", label=""]; p3 [pos="-0.87,-1.5!", label=""]; p4 [pos="0,-2!", label=""]; p5 [pos="0.87,-1.5!", label=""]; p6 [pos="0.87,-0.5!", label=""]; pN [pos="1.74,-1!", label=""]; pBr [pos="0,-3!", label=""]; pC_Me1 [pos="-1.74,-2!", label=""]; pC_Me2 [pos="2.61,-0.5!", label=""]; pH_N [pos="2.2,-1.5!", label=""]; pCl [pos="3.5,-1!", label=""];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- N; C2 -- C_Me1; C5 -- Br; N -- C_Me2; N -- H_N;

// Position nodes C1.pos = p1.pos; C2.pos = p2.pos; C3.pos = p3.pos; C4.pos = p4.pos; C5.pos = p5.pos; C6.pos = p6.pos; N.pos = pN.pos; Br.pos = pBr.pos; C_Me1.pos = pC_Me1.pos; C_Me2.pos = pC_Me2.pos; H_N.pos = pH_N.pos; Cl.pos = pCl.pos; }

Figure 1: Chemical structure of 5-Bromo-N,2-dimethylaniline hydrochloride.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 1187386-32-8[1]
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 236.54 g/mol [1]
IUPAC Name 5-bromo-N,2-dimethylanilinium chloride
InChI InChI=1S/C8H10BrN.ClH/c1-6-3-4-7(9)5-8(6)10-2;/h3-5,10H,1-2H3;1H
SMILES Cl.CNC1=C(C)C=CC(Br)=C1
Physicochemical Properties

Detailed experimental data on the physicochemical properties of 5-Bromo-N,2-dimethylaniline hydrochloride are not extensively reported in publicly available literature. The data presented below for related compounds can be used for estimation, but experimental verification is highly recommended.

Table 2: Physicochemical Data of 5-Bromo-N,2-dimethylaniline Hydrochloride and Related Compounds

Property5-Bromo-N,2-dimethylaniline Hydrochloride5-Bromo-2-methylaniline (Free Base)4-Bromo-N,N-dimethylaniline (Free Base)
Appearance Solid (predicted)-White to off-white crystalline solid
Melting Point Data not available33 °C55-57 °C
Boiling Point Data not available139 °C at 17 mmHgData not available
Solubility Soluble in polar solvents (predicted)Data not availableInsoluble in water
Density Data not available1.49 g/mL at 25 °CData not available

Note: The properties of the hydrochloride salt are expected to differ significantly from the free base, particularly in terms of melting point and solubility.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl and 2-methyl protons, and the N-H proton of the ammonium salt. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,5-substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl and amino groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum of the free base would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted collision cross-section data for various adducts of the free base are available and can aid in identification.

Synthesis and Purification

The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride typically involves a multi-step process starting from a commercially available aniline derivative. The key steps are the regioselective bromination of the aromatic ring and the N-methylation of the amino group, followed by conversion to the hydrochloride salt.

Synthetic Strategy

A plausible synthetic route starts with 2-methylaniline (o-toluidine). The directing effects of the amino and methyl groups need to be carefully considered to achieve the desired 5-bromo substitution pattern. The amino group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director.


}

Figure 2: A potential synthetic workflow for 5-Bromo-N,2-dimethylaniline hydrochloride.

Causality behind Experimental Choices:

  • Protection of the Amino Group: Direct bromination of 2-methylaniline can lead to a mixture of products and over-bromination due to the strong activating nature of the amino group. Acetylation to form the acetanilide derivative moderates the activating effect and directs bromination primarily to the para position relative to the amino group.

  • Bromination: N-Bromosuccinimide (NBS) or bromine in acetic acid are common reagents for the bromination of activated aromatic rings. The choice of solvent and temperature can influence the regioselectivity.

  • Deprotection: The acetyl protecting group can be removed under acidic or basic conditions to regenerate the free amine.

  • N-Methylation: The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a classic and effective method for the exhaustive methylation of primary amines to tertiary amines. To achieve mono-methylation, other methods like reductive amination with one equivalent of formaldehyde followed by reduction, or the use of other methylating agents under controlled conditions, would be necessary.

  • Salt Formation: The final step involves treating the purified free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, self-validating protocol based on established organic chemistry principles. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of 5-Bromo-N,2-dimethylaniline (Free Base)

  • Starting Material: 4-Bromo-2-methylaniline.

  • Reaction: To a solution of 4-bromo-2-methylaniline in a suitable solvent (e.g., acetonitrile), add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate).

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the formation of the desired product and to avoid over-methylation.

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 5-Bromo-N,2-dimethylaniline free base in a minimal amount of a dry, non-polar organic solvent (e.g., diethyl ether).

  • Precipitation: Slowly add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the free base.

  • Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum.

  • Validation: The identity and purity of the final product should be confirmed by melting point determination, NMR, IR, and elemental analysis.

Applications in Research and Drug Development

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The presence of a bromine atom in 5-Bromo-N,2-dimethylaniline hydrochloride offers a handle for further functionalization through cross-coupling reactions, making it a valuable intermediate.

Role as a Synthetic Intermediate

The bromine atom can be readily displaced or used in various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of more complex molecular architectures.


}

Figure 3: Potential cross-coupling reactions utilizing the bromo-substituent.

Potential Pharmacological Significance

While specific studies on the biological activity of 5-Bromo-N,2-dimethylaniline hydrochloride are limited, the broader class of bromo-substituted anilines has been investigated for various therapeutic applications. The dimethylaniline moiety is also a common pharmacophore found in many FDA-approved drugs.

  • Anticancer Activity: Some studies on related bromo-aniline derivatives have shown potential anticancer properties. The mechanism of action often involves the inhibition of specific kinases or other enzymes involved in cell proliferation and survival.

  • Enzyme Inhibition: The structural features of this compound make it a candidate for screening as an inhibitor of various enzymes. The hydrophobicity and electronic properties can be tuned by modifying the substitution pattern.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-Bromo-N,2-dimethylaniline hydrochloride is not widely available. Therefore, it is prudent to handle this compound with the same precautions as other halogenated anilines, which are generally considered to be toxic.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Bromo-N,2-dimethylaniline hydrochloride is a valuable chemical intermediate with potential applications in organic synthesis and drug discovery. While detailed experimental data on its properties are currently scarce, its structural features suggest a rich chemistry that can be exploited for the synthesis of more complex molecules. Further research is warranted to fully elucidate its chemical and biological properties, which will undoubtedly expand its utility in various scientific disciplines. Researchers working with this compound are strongly advised to perform their own characterization and to handle it with appropriate safety precautions.

References

No authoritative sources with detailed experimental data for 5-Bromo-N,2-dimethylaniline hydrochloride were found during the literature search. The provided CAS number and molecular formula are from chemical supplier databases. The synthetic and safety information is based on general principles of organic chemistry and data for structurally related compounds.

  • AA Blocks. 5-Bromo-N,2-dimethylaniline, HCl. [Link]

Sources

Molecular Structure and the Critical Role of the Hydrochloride Form

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of 5-Bromo-N,2-dimethylaniline Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of a chemical building block is paramount to its effective use in synthesis. This guide provides a detailed examination of 5-Bromo-N,2-dimethylaniline hydrochloride, a substituted aniline with significant potential in constructing complex molecular architectures. We will move beyond simple reaction lists to explore the causal electronic factors governing its reactivity, provide validated protocols for key transformations, and offer field-proven insights into its synthetic applications.

5-Bromo-N,2-dimethylaniline possesses a unique substitution pattern that dictates its chemical behavior. To understand its reactivity, one must first analyze the electronic contributions of each substituent on the aromatic ring:

  • -N,N-dimethyl Group (at C1): A tertiary amine that is a powerful electron-donating group (EDG) through resonance (+R effect). It strongly activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

  • -Methyl Group (at C2): An alkyl group that acts as a weak electron-donating group through induction (+I effect), providing slight activation.

  • -Bromo Group (at C5): A halogen that is deactivating through its electron-withdrawing inductive effect (-I effect) but is ortho, para-directing due to resonance (+R effect).

However, the commercially available hydrochloride salt form fundamentally alters this electronic landscape. The lone pair on the nitrogen atom is protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This cationic group is no longer an activator; it becomes a strong electron-withdrawing and deactivating group (-I effect), directing electrophilic attack to the meta position.

This dual nature is the key to strategically unlocking the molecule's synthetic potential. The hydrochloride form is stable and less prone to oxidation, but for most productive reactions, it must first be converted to its free base form.

G cluster_0 The Deprotonation Equilibrium Inactive 5-Bromo-N,2-dimethylaniline HCl (Inactive, Water-Soluble) -N⁺H(CH₃)₂ is deactivating Active 5-Bromo-N,2-dimethylaniline (Reactive Free Base) -N(CH₃)₂ is activating Inactive->Active Deprotonation Active->Inactive Protonation Base Aqueous Base (e.g., NaHCO₃, K₂CO₃) Acid Acid (e.g., HCl)

Caption: The critical deprotonation step to access the reactive free base.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The most valuable and predictable reaction pathway for this molecule involves the bromine atom at the C5 position, which serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery for their reliability and broad functional group tolerance.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl structures or introducing alkyl and vinyl groups.[2] It involves the coupling of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[3]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aniline.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step facilitated by the base.

  • Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.[2]

The choice of base is critical; it must be strong enough to facilitate transmetalation but not so harsh as to degrade the substrates or catalyst. Carbonates like K₂CO₃ or phosphates like K₃PO₄ are often excellent choices.

Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of complex diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method.[4] This reaction couples the aryl bromide with a primary or secondary amine, offering a direct route to C-N bond formation where classical methods fail.[5]

Expert Insight: The success of a Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst.[6]

  • Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos accelerate the rate-limiting reductive elimination step and are effective for a wide range of amine coupling partners.

  • Bidentate Ligands: Ligands such as dppf can also be effective, particularly in specific substrate classes.

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine coupling partner and facilitate catalyst turnover.[5]

Table 1: Representative Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Objective C-C Bond FormationC-N Bond Formation
Aryl Halide 5-Bromo-N,2-dimethylaniline5-Bromo-N,2-dimethylaniline
Coupling Partner Arylboronic Acid (1.2 eq.)Primary/Secondary Amine (1.2 eq.)
Pd Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd₂(dba)₃ or G3 Precatalysts (1-5 mol%)
Ligand SPhos or XPhos (1.2-2.4x Pd)XPhos or RuPhos (1.2-2.4x Pd)
Base K₂CO₃ or K₃PO₄ (2-3 eq.)NaOtBu or LHMDS (1.5-2 eq.)
Solvent Toluene/H₂O, Dioxane/H₂OToluene or Dioxane
Temperature 80-110 °C80-110 °C

Note: These conditions are generalized based on established protocols for similar bromoanilines and should be optimized for specific substrates.[3][7]

Detailed Experimental Protocol: A Validated Suzuki-Miyaura Workflow

This protocol provides a self-validating system for the coupling of 5-Bromo-N,2-dimethylaniline with a generic arylboronic acid.

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • Arylboronic acid (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Toluene and Water (5:1 ratio)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Deprotonation & Setup:

    • To a reaction vessel, add 5-Bromo-N,2-dimethylaniline hydrochloride (1.0 eq.) and K₂CO₃ (3.0 eq.).

    • Causality Check: Using a base like K₂CO₃ not only facilitates the catalytic cycle but also neutralizes the hydrochloride salt in situ to generate the reactive free base.

    • Add the arylboronic acid (1.2 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation of the Pd(0) species.

  • Reaction:

    • Add the degassed solvent mixture (Toluene/H₂O).

    • Heat the mixture to 100 °C with vigorous stirring.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting aniline is a key indicator of completion. A typical reaction time is 4-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

    • Purify the crude residue via flash column chromatography on silica gel to yield the pure biaryl product.

G cluster_workflow Suzuki Coupling Workflow A 1. Reagent Setup (Aniline HCl, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar) A->B C 3. Solvent Addition (Degassed Toluene/H₂O) B->C D 4. Reaction (Heat to 100°C) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extract, Wash) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, HRMS) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Electrophilic Aromatic Substitution: A Note on Regioselectivity

While cross-coupling at the bromine site is the most common application, electrophilic aromatic substitution (EAS) on the ring is also possible, provided the aniline is in its free base form . The powerful activating and directing effect of the -N(CH₃)₂ group will dominate.

  • Directing Effects: The -N(CH₃)₂ group directs ortho and para. The para position (C4) is blocked. The two ortho positions are C6 and C2. Since C2 is already substituted with a methyl group, the most likely site for electrophilic attack is the C6 position .

  • Reactivity: The ring is highly activated, and reactions like bromination or nitration may proceed rapidly and could lead to multiple substitutions if not carefully controlled.[8] Using milder reagents and low temperatures is advised. In contrast, under acidic conditions where the anilinium ion is present, the ring is strongly deactivated, and any substitution would be forced to the meta position (C3), though this would require harsh conditions.

Safety and Handling

Substituted anilines and their derivatives should be handled with care. Assume the compound is toxic if swallowed, in contact with skin, or if inhaled.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

References

  • PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Ghilagaber, S., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Retrieved from [Link]

Sources

5-Bromo-N,2-dimethylaniline Hydrochloride: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel materials and therapeutics. Substituted anilines, in particular, serve as critical precursors and key pharmacophores in a multitude of applications. This guide provides an in-depth technical overview of 5-Bromo-N,2-dimethylaniline hydrochloride (CAS No. 1187386-32-8), a research chemical with significant potential as a versatile building block for drug discovery and the synthesis of complex organic molecules. While direct literature on this specific hydrochloride salt is emerging, this document will leverage established principles of organic chemistry and data from closely related analogues to provide a comprehensive understanding of its properties, synthesis, and potential applications.

Physicochemical Properties and Characterization

A thorough understanding of a research chemical's physical and chemical properties is the foundation of its effective application. For 5-Bromo-N,2-dimethylaniline hydrochloride, these properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 1187386-32-8AA Blocks
Molecular Formula C₈H₁₁BrClNAA Blocks
Molecular Weight 236.54 g/mol AA Blocks
Appearance Expected to be a solidInferred from related hydrochloride salts
Solubility Expected to be soluble in water and polar organic solventsInferred from hydrochloride salt nature

Spectroscopic Characterization (Predicted): While experimental spectra for 5-Bromo-N,2-dimethylaniline hydrochloride are not widely published, researchers can anticipate key features based on its structure and data from isomers such as 2-Bromo-N,N-dimethylaniline.

  • ¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons, and the aromatic methyl protons. The bromine and amine functionalities will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: Resonances for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic shift. Signals for the N-methyl and aromatic methyl carbons will also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (5-Bromo-N,2-dimethylaniline) and a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Reaction Chemistry

The synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride can be approached through logical, well-established synthetic transformations. The following proposed pathways are based on standard organic chemistry principles.

Proposed Synthetic Pathway

A plausible synthesis would involve two key steps: the N,N-dimethylation of a bromo-toluidine precursor, followed by salt formation.

Synthesis_Pathway A 5-Bromo-2-methylaniline B 5-Bromo-N,2-dimethylaniline A->B N,N-dimethylation (e.g., MeI, base or reductive amination) C 5-Bromo-N,2-dimethylaniline Hydrochloride B->C HCl

Caption: Proposed synthesis of 5-Bromo-N,2-dimethylaniline hydrochloride.

Step 1: N,N-dimethylation of 5-Bromo-2-methylaniline:

The introduction of two methyl groups onto the nitrogen atom of 5-Bromo-2-methylaniline can be achieved through several methods. One common approach is the use of a methylating agent like methyl iodide in the presence of a base to neutralize the hydroiodic acid formed.[1] Alternatively, reductive amination using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride offers a high-yield pathway.[1]

Step 2: Hydrochloride Salt Formation:

The free base, 5-Bromo-N,2-dimethylaniline, can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol. The resulting salt typically precipitates from the solution and can be isolated by filtration.

Key Reactivity: The Role of the Bromine Atom

The bromine atom on the aromatic ring is a key functional handle that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules.

Reactivity_Diagram A 5-Bromo-N,2-dimethylaniline C Coupled Product A->C B Arylboronic Acid B->C D Pd Catalyst, Base D->C

Sources

Methodological & Application

The Strategic Utility of 5-Bromo-N,2-dimethylaniline Hydrochloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Construction

5-Bromo-N,2-dimethylaniline hydrochloride is a valuable and versatile building block in the fine chemical and pharmaceutical industries. Its unique trifunctional nature, featuring a reactive bromine atom, a nucleophilic secondary amine, and a sterically influencing methyl group on the aromatic ring, provides a powerful handle for medicinal chemists and process developers to construct complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an attractive starting material for multi-step syntheses.

This comprehensive guide provides detailed application notes and robust protocols for the use of 5-Bromo-N,2-dimethylaniline hydrochloride in key organic transformations, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds relevant to drug discovery.

Chemical Properties and Handling

PropertyValue
Chemical Name 5-Bromo-N,2-dimethylaniline hydrochloride
CAS Number 1187386-32-8[1][2]
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol [1][2]
Appearance Off-white to light yellow solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMF.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety and Handling Precautions:

5-Bromo-N,2-dimethylaniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Applications in Organic Synthesis

The strategic placement of the bromine atom and the N-methylamino group makes 5-Bromo-N,2-dimethylaniline hydrochloride an ideal substrate for a variety of powerful synthetic transformations. The bromine atom serves as a handle for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions. The secondary amine can act as a nucleophile or be further functionalized.

Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[3][4][5][6][7] 5-Bromo-N,2-dimethylaniline hydrochloride is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. These biaryl aniline derivatives are prevalent motifs in many biologically active molecules, including kinase inhibitors.[8][9][10]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-N,2-dimethylaniline.[6][7]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and purity. For electron-rich anilines, bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification Prep Combine 5-Bromo-N,2-dimethylaniline HCl, Arylboronic Acid, Base, and Solvent Degas Degas Mixture (e.g., N2 sparging) Prep->Degas Add_Catalyst Add Pd Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature (e.g., 90-110 °C) Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product Isolated Product

Figure 1: General workflow for Suzuki-Miyaura cross-coupling.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-N,2-dimethylaniline hydrochloride with phenylboronic acid. Note that the hydrochloride salt will be neutralized in situ by the base.

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride (1.0 mmol, 236.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 mmol, 36.6 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 5-Bromo-N,2-dimethylaniline hydrochloride, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,2-Dimethyl-5-phenylaniline.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and effective for a wide range of substrates.
Ligand dppf (part of the pre-catalyst)Provides a good balance of steric bulk and electron-donating properties.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Carbonate bases are generally effective and well-tolerated.
Solvent System 1,4-Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typical for Suzuki reactions.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals and organic materials. 5-Bromo-N,2-dimethylaniline hydrochloride can be used as the aryl halide component to couple with a variety of primary and secondary amines, leading to the synthesis of more complex aniline derivatives.

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling and involves:

  • Oxidative Addition of the aryl bromide to the Pd(0) complex.[11]

  • Amine Coordination and Deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]

The choice of a bulky, electron-rich phosphine ligand is crucial to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Ligand\nExchange Ligand Exchange Ar-Pd(II)(Br)L2->Ligand\nExchange R2NH, Base Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand\nExchange->Ar-Pd(II)(NR2)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Figure 2: Simplified Buchwald-Hartwig catalytic cycle.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Bromo-N,2-dimethylaniline hydrochloride with a generic secondary amine, such as dimethylamine.

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride (1.0 mmol, 236.5 mg)

  • Dimethylamine (2.0 M solution in THF, 1.2 mmol, 0.6 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (10 mL)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add toluene, followed by 5-Bromo-N,2-dimethylaniline hydrochloride and the dimethylamine solution.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote efficient coupling.[12]
Base NaOtBu, K₃PO₄, LHMDSStrong, non-nucleophilic bases are required.[12]
Solvent Toluene, 1,4-DioxaneAprotic solvents that are stable at elevated temperatures.
Temperature 80-120 °CNecessary to overcome the activation energy of the reaction.

Conclusion

5-Bromo-N,2-dimethylaniline hydrochloride is a strategically important building block for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a reliable and versatile platform for the construction of novel biaryl and arylamine scaffolds. The protocols provided herein serve as a robust starting point for researchers in drug discovery and development to explore the synthetic potential of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

  • AA Blocks. 5-Bromo-N,2-dimethylaniline, HCl. [Link]

  • Couly, F., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2181. [Link]

  • Google Patents. US11059797B2 - Method for preparation of 3,7-bis-(dimethylamino)-phenothiazin-5-ium chloride or bromide.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • PubMed. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed Central. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Kashani, S. K., et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Google Patents. US1794057A - Method of making dimethyl aniline.
  • ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • Google Patents. United States Patent (19). [Link]

  • Google Patents. US9364489B2 - Crystals and process of making 5-({[2-amino-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionyl].
  • Allschoolabs. 5-Bromo-N,2-dimethylaniline, HCl - 98%, high purity , CAS No.1187386-32-8. [Link]

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. [Link]

  • PubChem. 5-Bromo-2,3-dimethylaniline. [Link]

  • PubChem. 2-Bromo-N,N-dimethylaniline. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Bromo-N,2-dimethylaniline Hydrochloride in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromo-N,2-dimethylaniline hydrochloride serves as a pivotal building block in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of its application in constructing valuable indole and quinoline cores. We will dissect the mechanistic underpinnings of both classical and contemporary synthetic strategies, offering detailed, field-proven protocols. This document is designed to empower researchers to leverage the unique reactivity of this versatile precursor, navigating the intricacies of reaction conditions to achieve desired synthetic outcomes.

Introduction: Unlocking the Synthetic Potential of a Versatile Precursor

5-Bromo-N,2-dimethylaniline hydrochloride is a halogenated aromatic amine that presents a unique combination of structural features for the synthetic chemist.[1] The bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, while the nucleophilic nitrogen and the ortho-methyl group can direct and participate in cyclization reactions. The N-methyl group sterically influences the reactivity of the amine and can be a crucial element in the final heterocyclic structure. The hydrochloride salt form enhances the compound's stability and handling properties.

This guide will focus on two principal applications of 5-Bromo-N,2-dimethylaniline hydrochloride: the synthesis of substituted indoles and quinolines. These heterocyclic motifs are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. By providing detailed protocols and explaining the causality behind experimental choices, we aim to equip researchers with the practical knowledge to effectively utilize this valuable synthetic intermediate.

Table 1: Physicochemical Properties of 5-Bromo-N,2-dimethylaniline Hydrochloride [1]

PropertyValue
Molecular Formula C₈H₁₁BrClN
Molecular Weight 236.54 g/mol
Appearance Off-white to light brown crystalline powder
Solubility Soluble in water, methanol, and DMSO
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery. The following sections detail both a classical and a modern approach to synthesizing substituted indoles from 5-Bromo-N,2-dimethylaniline hydrochloride.

Bischler-Möhlau Indole Synthesis: A Classical Approach

The Bischler-Möhlau synthesis is a robust method for preparing 2-arylindoles from an α-halo-ketone and an excess of an arylamine.[2] The reaction proceeds through an initial α-arylamino ketone intermediate, which then reacts with a second equivalent of the arylamine to form a key 4-anilino-3-en-2-one intermediate, followed by cyclization and elimination. The N-methyl group on our substrate will be retained in the final indole product.

Proposed Reaction:

Bischler-Mohlau Indole Synthesis start 5-Bromo-N,2-dimethylaniline (excess) intermediate α-(5-bromo-N,2-dimethylanilino)acetophenone start->intermediate Nucleophilic Substitution reagent + 2-Bromoacetophenone product 6-Bromo-1,7-dimethyl-2-phenyl-1H-indole intermediate->product Cyclization & Elimination (with another aniline molecule)

Caption: Workflow for the Bischler-Möhlau synthesis of a substituted indole.

Detailed Protocol: Synthesis of 6-Bromo-1,7-dimethyl-2-phenyl-1H-indole

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • 2-Bromoacetophenone

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Free-Basing the Amine: In a round-bottom flask, dissolve 5-Bromo-N,2-dimethylaniline hydrochloride (2.0 equiv.) in water. Add saturated sodium bicarbonate solution until the pH is ~8-9. Extract the free amine with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the free 5-Bromo-N,2-dimethylaniline.

  • Reaction Setup: To a clean, dry round-bottom flask, add the freshly prepared 5-Bromo-N,2-dimethylaniline (2.0 equiv.) and 2-bromoacetophenone (1.0 equiv.).

  • Reaction Execution: Heat the mixture to 150 °C and stir for 4-6 hours. The reaction mixture will darken.

  • Workup: Cool the reaction to room temperature. Add ethyl acetate and wash with 1 M HCl to remove excess aniline. Then, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 6-Bromo-1,7-dimethyl-2-phenyl-1H-indole.

Causality Behind Experimental Choices:

  • Excess Aniline: The use of excess aniline serves as both a reactant and a solvent, driving the reaction to completion.[2]

  • High Temperature: The high reaction temperature is necessary to promote the cyclization and elimination steps of the Bischler-Möhlau reaction.

  • Acid Wash: The acidic wash is crucial for removing the unreacted basic aniline starting material, simplifying the purification process.

Palladium-Catalyzed Sonogashira Coupling and Cyclization: A Modern Approach

A more contemporary and versatile approach to indole synthesis involves a palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization.[3] This method offers a high degree of control over the substitution pattern of the final indole.

Proposed Reaction:

Sonogashira-Cyclization Indole Synthesis start 5-Bromo-N,2-dimethylaniline intermediate N,2-Dimethyl-5-(phenylethynyl)aniline start->intermediate Sonogashira Coupling (Pd/Cu catalyst, base) reagent + Terminal Alkyne (e.g., Phenylacetylene) product 1,7-Dimethyl-6-phenyl-1H-indole intermediate->product Intramolecular Cyclization (e.g., Larock Annulation conditions)

Caption: Workflow for the Sonogashira coupling and cyclization to form a substituted indole.

Detailed Protocol: Synthesis of 1,7-Dimethyl-6-phenyl-1H-indole

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Toluene

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Free-Basing the Amine: Prepare the free amine from the hydrochloride salt as described in section 2.1.

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and CuI (0.1 equiv.). Evacuate and backfill with argon three times. Add anhydrous toluene, followed by the free 5-Bromo-N,2-dimethylaniline (1.0 equiv.), phenylacetylene (1.2 equiv.), and TEA (2.5 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir under argon for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Cyclization: The crude intermediate can be cyclized under various conditions. For a Larock-type annulation, the crude product can be redissolved in DMF, and potassium carbonate (2.0 equiv.) and a palladium catalyst (e.g., Pd(OAc)₂) can be added. The mixture is then heated to 100-120 °C until cyclization is complete.

  • Purification: After workup of the cyclization reaction, purify the crude product by flash column chromatography on silica gel to afford the desired 1,7-Dimethyl-6-phenyl-1H-indole.

Causality Behind Experimental Choices:

  • Palladium/Copper Catalysis: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira coupling, facilitating the formation of the C(sp²)-C(sp) bond.[4]

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

  • Inert Atmosphere: The use of an inert atmosphere (argon) is crucial to prevent the oxidation of the palladium catalyst and the homocoupling of the alkyne.

Synthesis of Substituted Quinolines

The quinoline ring system is another critical scaffold in medicinal chemistry. The following protocols outline classical methods for the synthesis of quinolines from 5-Bromo-N,2-dimethylaniline hydrochloride.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound to form a 2,4-disubstituted quinoline.[5] The reaction proceeds via an enamine intermediate which undergoes cyclization and dehydration.

Proposed Reaction:

Combes Quinoline Synthesis start 5-Bromo-N,2-dimethylaniline intermediate Enamine intermediate start->intermediate Condensation reagent + Pentane-2,4-dione product 6-Bromo-5,8-dimethyl-2,4-dimethylquinoline intermediate->product Acid-catalyzed Cyclization & Dehydration

Caption: Workflow for the Combes synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of 6-Bromo-2,4,5,8-tetramethylquinoline

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • Pentane-2,4-dione

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution (10 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Free-Basing the Amine: Prepare the free amine from the hydrochloride salt as described in section 2.1.

  • Reaction Setup: In a round-bottom flask, slowly add the free 5-Bromo-N,2-dimethylaniline (1.0 equiv.) to concentrated sulfuric acid at 0 °C. Then, add pentane-2,4-dione (1.1 equiv.) dropwise while maintaining the temperature below 10 °C.

  • Reaction Execution: Slowly warm the mixture to room temperature and then heat to 100 °C for 2-3 hours.

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with 10 M sodium hydroxide solution until the pH is ~8-9. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-Bromo-2,4,5,8-tetramethylquinoline.

Causality Behind Experimental Choices:

  • Strong Acid Catalyst: Concentrated sulfuric acid is essential for both the initial enamine formation and the subsequent intramolecular electrophilic aromatic substitution (cyclization) and dehydration steps.[6]

  • Controlled Temperature: The initial mixing at low temperature is a safety precaution to control the exothermic reaction between the aniline and sulfuric acid.

Skraup Quinoline Synthesis

The Skraup synthesis is a classic method for producing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[7] The reaction is notoriously exothermic and requires careful control.

Proposed Reaction:

Skraup Quinoline Synthesis start 5-Bromo-N,2-dimethylaniline intermediate Dihydroquinoline intermediate start->intermediate Michael Addition, Cyclization, Dehydration reagents + Glycerol + H₂SO₄ + Oxidizing agent product 6-Bromo-5,8-dimethylquinoline intermediate->product Oxidation

Sources

Application Note & Protocol: Strategic Derivatization of 5-Bromo-N,2-dimethylaniline Hydrochloride for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the strategic derivatization of 5-Bromo-N,2-dimethylaniline hydrochloride, a key intermediate in pharmaceutical and materials science. We move beyond simple procedural lists to deliver an in-depth analysis of reaction mechanisms, strategic selection of reagents, and process optimization. This note is designed for researchers, medicinal chemists, and process development professionals, offering detailed protocols for N-acylation, and palladium-catalyzed cross-coupling reactions (Suzuki and Buchwald-Hartwig). Each protocol is supported by mechanistic insights, safety considerations, and data interpretation guidelines to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of 5-Bromo-N,2-dimethylaniline Hydrochloride

5-Bromo-N,2-dimethylaniline hydrochloride is a versatile aromatic amine building block. Its structure, featuring a bromine atom, a secondary amine, and a methyl group on the aromatic ring, presents multiple reaction sites for diversification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents. The secondary amine allows for modifications such as acylation, alkylation, and sulfonylation, further expanding the accessible chemical space.[1]

The strategic importance of this scaffold lies in its prevalence in a variety of pharmacologically active molecules. Derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. This guide provides the foundational chemistry to unlock its synthetic potential.

Before proceeding with any derivatization, the free base form of the aniline is typically required. The hydrochloride salt is generally more stable and has better handling properties, but the free amine is necessary for most reactions.[2]

Protocol 1: Liberation of the Free Aniline

Objective: To generate the free 5-Bromo-N,2-dimethylaniline from its hydrochloride salt for subsequent reactions.

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 5-Bromo-N,2-dimethylaniline hydrochloride in deionized water (approx. 10-20 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or a 1-2 M solution of Na₂CO₃ dropwise with stirring until the pH of the aqueous layer is > 8. Effervescence (CO₂ evolution) will be observed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3 x 20 mL). The free aniline is more soluble in the organic phase.

  • Washing: Combine the organic extracts and wash with saturated brine solution (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free aniline, typically as an oil or low-melting solid.

Causality Behind Choices:

  • Base Selection: Sodium bicarbonate is a mild base suitable for this purpose. A stronger base like sodium hydroxide could lead to side reactions. Using an aqueous base is appropriate here, but for substrates sensitive to hydrolysis, anhydrous conditions with an organic base would be necessary.[3]

  • Solvent Choice: DCM and EtOAc are common extraction solvents that are relatively immiscible with water and have good solvating power for the free aniline.

  • Brine Wash: This step enhances the removal of water from the organic phase by reducing the solubility of water in the organic solvent.

Derivatization via N-Acylation

N-acylation is a fundamental transformation that converts the secondary amine into an amide. This modification is often used to install protecting groups, modulate biological activity, or prepare for subsequent reactions. The reaction typically involves an acylating agent such as an acid chloride or anhydride in the presence of a base.[4][5]

Mechanism: The lone pair of electrons on the nitrogen atom of the free aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A base is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, which would otherwise form a salt with the unreacted aniline.[6]

Protocol 2: N-Acetylation with Acetyl Chloride

Objective: To synthesize N-(5-bromo-2-methylphenyl)-N-methylacetamide.

Materials:

  • 5-Bromo-N,2-dimethylaniline (free base from Protocol 1)

  • Acetyl chloride (CH₃COCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, dropping funnel

  • Ice bath

Procedure:

  • Setup: Dissolve the 5-Bromo-N,2-dimethylaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a suitable base like triethylamine (1.2 eq).[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 10-15 minutes. The reaction is often exothermic.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash with 1 M HCl, then saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Data Presentation: Reagent Stoichiometry for N-Acetylation

ReagentMolar Eq.Purpose
5-Bromo-N,2-dimethylaniline1.0Substrate
Acetyl Chloride1.1Acylating Agent
Triethylamine1.2Base (HCl scavenger)
Anhydrous Dichloromethane-Solvent

Workflow Diagram: N-Acylation

N_Acylation_Workflow sub Substrate (5-Bromo-N,2-dimethylaniline) reaction Reaction (0°C to RT) sub->reaction reagents Reagents (Acetyl Chloride, TEA) Solvent (DCM) reagents->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Chromatography) workup->purification product Product (N-Acetylated Aniline) purification->product

Caption: Workflow for the N-acylation of 5-Bromo-N,2-dimethylaniline.

Derivatization via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds using palladium catalysis. This opens up a vast array of possibilities for structural diversification.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the activated boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Protocol 3: Suzuki Coupling with Phenylboronic Acid

Objective: To synthesize N,2-dimethyl-5-phenylaniline.

Materials:

  • 5-Bromo-N,2-dimethylaniline (free base)

  • Phenylboronic acid (C₆H₅B(OH)₂)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using a simple palladium source like Pd(OAc)₂.

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene and Water (or Dioxane/Water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a Schlenk flask, add 5-Bromo-N,2-dimethylaniline (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).[10]

  • Degassing: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1). The mixture should be thoroughly degassed to prevent oxidation of the catalyst.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[11]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Suzuki Reaction Conditions

ComponentExampleMolar Eq. / Mol%Purpose
Aryl Halide5-Bromo-N,2-dimethylaniline1.0Substrate
Boronic AcidPhenylboronic acid1.2 - 1.5Coupling Partner
Palladium CatalystPd(PPh₃)₄1 - 5 mol%Catalyst for C-C bond formation
BaseK₂CO₃2.0 - 3.0Activates boronic acid, neutralizes HBr
SolventToluene/Water (4:1)-Reaction Medium
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This reaction is instrumental in synthesizing complex aniline derivatives.

Mechanism: Similar to the Suzuki reaction, the cycle involves oxidative addition, coordination of the amine to the palladium center, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[12]

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(2-methyl-4-(methylamino)phenyl)morpholine.

Materials:

  • 5-Bromo-N,2-dimethylaniline (free base)

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., BINAP, 2-5 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.

  • Reagent Addition: Add 5-Bromo-N,2-dimethylaniline (1.0 eq) and anhydrous toluene.

  • Amine Addition: Add morpholine (1.2 eq).

  • Heating: Seal the flask and heat the mixture to 80-110 °C.

  • Reaction Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Diagram: Palladium-Catalyzed Cross-Coupling

Palladium_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suz_start Aryl Bromide + Boronic Acid suz_rxn Heat (Toluene/Water) suz_start->suz_rxn suz_cat Pd(0) Catalyst + Base suz_cat->suz_rxn suz_prod Biaryl Product (C-C Bond) suz_rxn->suz_prod buc_start Aryl Bromide + Amine buc_rxn Heat (Toluene) buc_start->buc_rxn buc_cat Pd(0)/Ligand + Strong Base buc_cat->buc_rxn buc_prod Arylamine Product (C-N Bond) buc_rxn->buc_prod start_mol 5-Bromo-N,2-dimethylaniline start_mol->suz_start C-C start_mol->buc_start C-N

Caption: Comparative workflows for Suzuki and Buchwald-Hartwig couplings.

Safety & Handling

  • 5-Bromo-N,2-dimethylaniline Hydrochloride: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. May be harmful if swallowed or in contact with skin and can cause skin and eye irritation.[13]

  • Reagents: Many reagents used in these protocols are corrosive, flammable, or toxic. Acetyl chloride is highly corrosive and reacts violently with water. Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.[14][15][16]

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to air. The use of an inert atmosphere (nitrogen or argon) is crucial for catalyst stability and reaction efficiency.

Conclusion

The derivatization of 5-Bromo-N,2-dimethylaniline hydrochloride offers a powerful platform for generating diverse molecular architectures. By understanding the underlying principles of N-acylation and palladium-catalyzed cross-coupling reactions, researchers can strategically design and execute synthetic routes to novel compounds for pharmaceutical and materials science applications. The protocols and insights provided herein serve as a robust foundation for this endeavor, emphasizing safety, reproducibility, and rational design.

References

  • Chen, Y. L., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • PubChem. (n.d.). 5-bromo-n,2-dimethylaniline hydrochloride. National Center for Biotechnology Information. [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link]

  • Gleeson, J. L., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 11(52), 32931-32935. [Link]

  • Chemistry Stack Exchange. (2012). Acetylation of Secondary amines. Stack Exchange. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. [Link]

  • Li, J. H., et al. (2006). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Tetrahedron Letters, 47(46), 8195-8198. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Wikipedia. (2023). Anilinium chloride. Wikimedia Foundation. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • ResearchGate. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Chemos GmbH & Co.KG. [Link]

Sources

Troubleshooting & Optimization

Buchwald-Hartwig Amination of 5-Bromo-N,2-dimethylaniline Hydrochloride: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving 5-Bromo-N,2-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique combination of steric hindrance, electronic properties, and the use of a hydrochloride salt in this substrate presents a distinct set of obstacles. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate these complexities and achieve successful C-N bond formation.

Understanding the Challenge: The Substrate Profile

5-Bromo-N,2-dimethylaniline is a sterically hindered secondary aniline. The ortho-methyl group on the aromatic ring and the N-methyl group create significant steric bulk around the nitrogen atom. This can impede both the coordination of the amine to the palladium catalyst and the subsequent reductive elimination step, which is often the rate-limiting step for hindered substrates.[1] Furthermore, the use of the hydrochloride salt necessitates the in-situ generation of the free amine by a base, adding another layer of complexity to the reaction setup.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My reaction shows no conversion, or the conversion is very low. What are the likely causes and how can I fix this?

A1: Low or no conversion in the Buchwald-Hartwig amination of 5-Bromo-N,2-dimethylaniline hydrochloride can stem from several factors, primarily related to catalyst activation, the choice of base, and steric hindrance.

Underlying Causes & Solutions:

  • Insufficiently Strong Base: Your amine is a hydrochloride salt, meaning it is protonated. An additional equivalent of base is required to neutralize the HCl and liberate the free amine before it can participate in the catalytic cycle.[2] If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be too low.

    • Protocol: Ensure you are using at least 2.2-2.5 equivalents of a strong base. Sodium tert-butoxide (NaOt-Bu) is often the base of choice for these reactions due to its high basicity, which promotes high reaction rates.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures and longer reaction times.[4]

  • Inappropriate Ligand Choice: The steric hindrance from the ortho-methyl and N-methyl groups requires a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated, coordinatively unsaturated L-Pd(0) species, which is crucial for efficient oxidative addition and subsequent steps.[5]

    • Protocol: For sterically demanding secondary anilines, ligands from the biarylphosphine class are generally recommended. Consider screening ligands such as RuPhos, XPhos, or BrettPhos. These ligands have been specifically designed to facilitate challenging couplings.[3]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. If proper inert atmosphere techniques are not used, the catalyst can oxidize to inactive Pd(II) species.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting flowchart for low conversion.

Q2: I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) of my starting material. Why is this happening and what can I do to minimize it?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can be particularly problematic with sterically hindered substrates.[1] It arises from a competitive pathway involving β-hydride elimination from the palladium-amido intermediate.

Mechanistic Insight:

The desired reaction involves reductive elimination from the L-Pd(Ar)(NR₂)-H complex to form the C-N bond. However, if there are β-hydrogens available on the amido ligand (which is not the case for N-methyl), or if other sources of hydride are present, a β-hydride elimination can occur, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to produce the hydrodehalogenated arene.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination by sterically encumbering the palladium center and making the reductive elimination step faster.[1]

    • Protocol: If you are observing significant hydrodehalogenation, consider switching to a more sterically demanding ligand. For instance, if you are using a less bulky ligand, moving to XPhos or a similar biarylphosphine can be beneficial.

  • Base and Solvent Effects: The nature of the base and solvent can influence the rates of the competing pathways. In some cases, weaker bases or less polar solvents can suppress hydrodehalogenation.

    • Protocol: While NaOt-Bu is often preferred for its reactivity, if hydrodehalogenation is a major issue, consider screening other bases like K₃PO₄ or Cs₂CO₃ in combination with solvents like toluene or dioxane.[4][6]

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize side reactions.

    • Protocol: Try reducing the reaction temperature by 10-20 °C and monitor the reaction progress.

ParameterRecommendation for Hindered SubstratesRationale
Palladium Source Palladacycle precatalysts (G3, G4)Air-stable, efficient generation of active Pd(0).[4]
Ligand Bulky, electron-rich biarylphosphines (e.g., RuPhos, XPhos)Promotes reductive elimination, overcomes steric hindrance.[3][7]
Base NaOt-Bu (>2.2 eq.), LHMDS, or K₃PO₄Strong base needed for hydrochloride salt; weaker bases for sensitive substrates.[3]
Solvent Aprotic, non-coordinating solvents (Toluene, Dioxane, THF)Good solubility for many reactants; avoid coordinating solvents like acetonitrile.[4]
Temperature 80-110 °C (screen for optimal)Balances reaction rate with minimizing side reactions.

Caption: Recommended starting conditions for Buchwald-Hartwig amination of 5-Bromo-N,2-dimethylaniline hydrochloride.

Q3: My reaction is proceeding, but it is very slow and stalls before reaching full conversion. What can I do to improve the reaction rate and achieve completion?

A3: Slow and incomplete reactions with this substrate are often a consequence of the steric hindrance impacting the reductive elimination step.

Key Factors and Solutions:

  • Ligand/Palladium Ratio: The optimal ligand-to-palladium ratio can be crucial. While a 1:1 ratio is often a good starting point with precatalysts, sometimes a slight excess of ligand can be beneficial. However, a large excess can sometimes inhibit the reaction.

    • Protocol: If using a palladium source like Pd₂(dba)₃, a ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point. If using a precatalyst, you can try adding a small amount of additional free ligand (0.1-0.2 equivalents relative to palladium).

  • Reaction Concentration: Very dilute or very concentrated reaction mixtures can sometimes be detrimental.

    • Protocol: A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent. If your reaction is sluggish, try adjusting the concentration.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate.

    • Protocol: Toluene and dioxane are excellent starting points. If solubility is an issue, a mixture of solvents might be beneficial. Avoid protic solvents unless specifically called for in a protocol, as they can interfere with the catalyst and base.[4]

The Buchwald-Hartwig Catalytic Cycle:

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst PdII_complex L-Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition ArX 5-Bromo-N,2-dimethylaniline (Ar-X) ArX->Pd0 Amine Coupling Partner (R₂NH) Amine->PdII_complex Base Base Base->Amine Base->PdII_complex Product Product (Ar-NR₂) Amido_complex L-Pd(II)(Ar)(NR₂) PdII_complex->Amido_complex Amine Coordination & Deprotonation HX_Salt [Base-H]⁺X⁻ Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

General Experimental Protocol

This protocol provides a robust starting point for the amination of 5-Bromo-N,2-dimethylaniline hydrochloride. Optimization may be required based on the specific coupling partner.

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-Bromo-N,2-dimethylaniline hydrochloride (1.0 equiv.), the amine coupling partner (1.2 equiv.), the phosphine ligand (e.g., RuPhos, 1.5-2.0 mol %), and the palladium source (e.g., Pd₂(dba)₃, 0.75-1.0 mol % or a G3/G4 precatalyst, 1.5-2.0 mol %).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M). Then, add sodium tert-butoxide (2.2-2.5 equiv.) as a solid under a positive flow of inert gas.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filter cake with the same solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 26, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][4]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026, January 24). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved January 26, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118–17129. Retrieved January 26, 2026, from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society, 137(8), 3085–3092. Retrieved January 26, 2026, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(17), 4388–4391. Retrieved January 26, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved January 26, 2026, from [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Chemical Science, 12(40), 13463–13472. Retrieved January 26, 2026, from [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2011). Organic Letters, 13(1), 84–87. Retrieved January 26, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). The Journal of Organic Chemistry, 86(17), 11635–11644. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Coupling Reaction - Palladium Catalyzed Cross Coupling Reaction ll CSIR-NET,GATE.. (2020, May 30). [Video]. YouTube. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Bromo-N,2-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Bromo-N,2-dimethylaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. We will move beyond simple procedural lists to provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategy effectively.

Introduction

5-Bromo-N,2-dimethylaniline hydrochloride is a substituted aniline derivative used as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1] The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and complications in downstream applications. This guide provides a comprehensive framework for purifying the crude product, addressing common challenges such as colored impurities, low recovery, and the removal of closely-related side products.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequent issues encountered during the purification of 5-Bromo-N,2-dimethylaniline hydrochloride in a practical question-and-answer format.

Question 1: My isolated product is yellow, brown, or pinkish instead of white. How can I remove the color?

Answer: Color in aniline samples is almost always due to the formation of highly conjugated, colored oxidation products. Aromatic amines are notoriously sensitive to air and light, which can oxidize the amine functionality to form quinone-imine type structures.

Causality and Strategy:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation. Trace metal ions can catalyze this process.

  • Decolorization Strategy: The most effective methods involve either physically adsorbing the colored impurities or chemically reducing them back to a colorless state.

Recommended Solutions:

  • Activated Carbon Treatment: This is the most common and often sufficient method. Activated carbon has a high surface area that effectively adsorbs large, flat, conjugated molecules responsible for the color.

  • Treatment with a Reducing Agent: If carbon treatment is insufficient, a mild reducing agent can be used. Sodium dithionite or a small amount of sodium borohydride in an appropriate solvent can reduce the oxidized species. However, this adds another reagent that must be removed.

  • Acid-Wash/Liberation Cycle: Dissolving the free base in an organic solvent and washing with a dilute acid will extract the desired amine into the aqueous layer as the hydrochloride salt, often leaving non-basic, colored impurities in the organic phase.[2][3] The amine can then be liberated with a base, extracted, and re-converted to the hydrochloride salt.

Self-Validation:

  • Successful decolorization is confirmed by visual inspection of the crystalline product.

  • Always follow up with an analytical check (e.g., TLC or HPLC) to ensure that the decolorization process did not introduce new impurities or degrade the target compound.

Question 2: My yield is significantly low after recrystallization of the hydrochloride salt. What went wrong?

Answer: Low recovery during recrystallization is a classic problem that usually points to an issue with the chosen solvent system or the execution of the procedure.

Causality and Strategy:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

  • Procedural Errors: Using too much solvent, incomplete precipitation, or washing the collected crystals with a warm solvent can all lead to substantial product loss.[5]

Recommended Solutions:

  • Solvent System Optimization:

    • If using a single solvent like ethanol, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

    • Consider a two-solvent system. For a polar salt like this, a good combination is a polar "solvent" (e.g., ethanol, methanol, isopropanol) in which the salt is soluble, and a less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran) in which it is insoluble.[4] Dissolve the compound in the minimum hot "solvent," then slowly add the "anti-solvent" until turbidity appears.

  • Maximize Precipitation: Ensure the solution is thoroughly cooled. An ice bath or refrigeration for an extended period can significantly improve recovery.

  • Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.

Potential Cause Troubleshooting Step Rationale
Incorrect Solvent The compound is highly soluble even at low temperatures.Test alternative solvents or solvent mixtures. A good solvent will show a large solubility difference between hot and cold conditions.
Excessive Solvent Too much solvent was used for dissolution.Use the minimum volume of hot solvent to dissolve the crude material completely. This ensures the solution is saturated upon cooling.
Insufficient Cooling The flask was not cooled long enough or to a low enough temperature.Cool the solution in an ice-water bath for at least 30-60 minutes. Sometimes, scratching the inside of the flask can induce crystallization.
Premature Filtration The solution was filtered before crystallization was complete.Allow adequate time for crystals to form. Observe the flask for crystal growth before proceeding to filtration.
Improper Washing Crystals were washed with room-temperature solvent.Use a small volume of ice-cold solvent for washing to minimize redissolving the purified product.[5]

Question 3: My purity analysis (e.g., HPLC, NMR) shows persistent impurities after purification. How can I identify and remove them?

Answer: Persistent impurities are often structurally similar to the desired product, making them difficult to remove by simple crystallization. These may include starting materials, regioisomers from the bromination step, or byproducts from methylation.

Causality and Strategy:

  • Starting Materials: Incomplete reaction can leave behind N,2-dimethylaniline or 5-bromo-2-methylaniline.

  • Regioisomers: Bromination of N,2-dimethylaniline can potentially yield small amounts of other isomers, although the 5-bromo product is generally favored.[1][6]

  • Methylation Byproducts: If the synthesis involves methylation of an aniline, incomplete methylation (secondary amine) or over-methylation (quaternary ammonium salt) can occur.

Recommended Solutions:

  • Acid-Base Extraction: This is highly effective for removing non-basic impurities. When the crude free base is dissolved in a solvent like dichloromethane (DCM) and washed with dilute HCl, the desired amine forms the water-soluble hydrochloride salt, while neutral organic impurities remain in the DCM layer.[2][3]

  • Derivative Formation: For stubborn basic impurities, purification of the free base can be attempted before salt formation. For example, reacting the crude base with acetic anhydride can acetylate any primary or secondary amine impurities, making them neutral and easily separable by an acid wash.[3]

  • Column Chromatography: While less ideal for large-scale work with salts, chromatography of the free base on silica gel can be very effective for removing isomers. A typical eluent system would be a hexane/ethyl acetate gradient.

  • Fractional Crystallization: If two crystalline compounds have slightly different solubilities, a carefully controlled crystallization may allow for the selective precipitation of one over the other. This requires careful control of temperature and solvent composition and is often iterative.

Core Purification Protocols

Protocol 1: General Purification via Acid-Base Extraction and Hydrochloride Salt Formation

This protocol is the cornerstone for purifying crude 5-Bromo-N,2-dimethylaniline, effectively removing non-basic impurities and isolating the product as its hydrochloride salt.

Workflow Diagram:

G cluster_0 Purification Workflow A Crude 5-Bromo-N,2-dimethylaniline (Free Base) B Dissolve in Organic Solvent (e.g., DCM, Ethyl Acetate) A->B C Wash with Dilute HCl (aq) B->C D Separate Layers C->D E Aqueous Layer: Contains Product as HCl Salt D->E Product F Organic Layer: Contains Non-Basic Impurities (Discard) D->F Impurities G Optional: Treat Aqueous Layer with Activated Carbon E->G If Colored H Concentrate Aqueous Layer or Add Anti-Solvent E->H If Colorless G->H I Induce Crystallization (Cooling) H->I J Filter and Wash Crystals (Ice-Cold Solvent) I->J K Dry Under Vacuum J->K L Pure 5-Bromo-N,2-dimethylaniline Hydrochloride K->L M Purity Analysis (HPLC, NMR) L->M

Caption: Purification workflow for 5-Bromo-N,2-dimethylaniline HCl.

Methodology:

  • Dissolution: Dissolve the crude 5-Bromo-N,2-dimethylaniline free base in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (10 mL per gram of crude material).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 mL per gram). The amine will move into the aqueous layer as the hydrochloride salt.

  • Separation: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Decolorization (If Necessary): If the aqueous solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the estimated product) and stir for 15-30 minutes at room temperature. Filter through a pad of celite to remove the carbon.

  • Crystallization:

    • Method A (Evaporation): Reduce the volume of the aqueous solution by rotary evaporation until a solid precipitate begins to form. Cool the mixture in an ice bath to complete crystallization.

    • Method B (Anti-Solvent): If the salt was formed using HCl in a solvent like isopropanol, slowly add an anti-solvent like diethyl ether or hexane until the solution becomes cloudy, then cool to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold ethanol or diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to constant weight.

Purity Assessment

A purification protocol is only as good as the method used to verify its success.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. Spot the crude material and the purified product side-by-side. A pure compound should ideally show a single spot. Use a mobile phase like 4:1 Hexane:Ethyl Acetate for the free base.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. An HPLC method can resolve closely related impurities and determine the purity as a percentage area. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying any remaining impurities if their structures are known. The spectrum should match the expected chemical shifts and integration values for 5-Bromo-N,2-dimethylaniline hydrochloride.

Frequently Asked Questions (FAQs)

  • Q: What are the best solvents for recrystallizing the hydrochloride salt directly?

    • A: As a salt, it is quite polar. Good single solvents to try are ethanol, isopropanol, or methanol. Solvent mixtures like ethanol/water or isopropanol/diethyl ether are also excellent candidates.[4][5] The choice depends on the specific impurities you are trying to remove.

  • Q: How should I store the purified 5-Bromo-N,2-dimethylaniline hydrochloride?

    • A: Store the compound in a tightly sealed container in a cool, dark, and dry place. A desiccator is recommended. As an aniline derivative, protecting it from air (oxygen) and light is crucial to prevent long-term oxidative discoloration.

  • Q: Can I purify the free base by distillation?

    • A: Yes, substituted anilines can often be purified by vacuum distillation. However, anilines have high boiling points and can decompose at atmospheric pressure. If distillation is chosen, it must be performed under high vacuum. Purification via salt formation and recrystallization is generally safer, more scalable, and more effective at removing non-volatile impurities.

References

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2,3-dimethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Google Patents. (2013). EP2621887A1 - Decolorization of amines.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JP5785262B2 - Amine decolorization.
  • Sciencemadness.org. (2018). Lithiation reaction of an Aniline... gooey yield problems, uncrystalizable, not sure where I went wrong. Retrieved from [Link]

  • ResearchGate. (2020). Preparation of N,N-dimethylation of 4-bromoaniline? Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN1128978A - Method for removing unwanted color from hydrochloric acid.
  • Malaysian Journal of Analytical Sciences. (n.d.). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Retrieved from [Link]

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Technical Support Center: Solvent Effects on 5-Bromo-N,2-dimethylaniline Hydrochloride Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N,2-dimethylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, with a specific focus on the critical role of solvent selection. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies for issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling and reactivity of 5-Bromo-N,2-dimethylaniline hydrochloride.

Q1: My starting material is a hydrochloride salt. Do I need to add a base to my reaction?

A: Yes, almost certainly. The nitrogen atom in 5-Bromo-N,2-dimethylaniline hydrochloride is protonated, forming an anilinium salt.[1] This protonation renders the nitrogen non-nucleophilic and deactivates the aromatic ring towards certain reactions like palladium-catalyzed cross-couplings. To generate the reactive free aniline, you must add a base to deprotonate the anilinium ion in situ. The choice of base is critical and is co-dependent on your chosen solvent and reaction type. For instance, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, while weaker inorganic bases like K₂CO₃ or K₃PO₄ are often used in Suzuki-Miyaura couplings.[2]

Q2: How does the hydrochloride salt form affect solubility?

A: The salt form dramatically increases polarity compared to the free aniline. This makes it highly soluble in polar protic solvents like water and alcohols but poorly soluble in nonpolar organic solvents like toluene or hexane.[3][4] This property can be both an advantage and a challenge. While it may aid in purification by extraction, its poor solubility in common solvents for organometallic catalysis (e.g., toluene, dioxane) can be a major hurdle. You may need to select a polar aprotic solvent like DMF or DMSO to achieve sufficient solubility of the starting material, or use a biphasic system where the deprotonation and subsequent reaction occur at the interface.

Q3: What are the main classes of solvents I should consider for reactions with this compound?

A: The choice of solvent is dictated by the specific reaction you are performing. Solvents are not merely inert media; they actively influence reaction outcomes by affecting solubility, catalyst stability, and the stabilization of intermediates.[5][6] The three main classes to consider are:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These are often the first choice for many cross-coupling reactions. They possess a high dielectric constant to dissolve polar reagents (like the hydrochloride salt and bases) but lack acidic protons that can interfere with reactive intermediates.[7] They are particularly effective in SNAr reactions where they stabilize the charged Meisenheimer complex.[8]

  • Nonpolar Aromatic Solvents (e.g., Toluene, Xylene, Benzene): These are frequently used in reactions where a less coordinating environment is beneficial, such as in certain Buchwald-Hartwig aminations. They are poor solvents for the starting salt, meaning effective mixing and a suitable base are crucial for the reaction to initiate.

  • Ethereal Solvents (e.g., 1,4-Dioxane, THF): These represent a middle ground. They are polar enough to dissolve many reagents and can coordinate to and stabilize metal catalysts, which can be beneficial or detrimental depending on the specific catalytic cycle. Dioxane is a very common solvent for Suzuki-Miyaura couplings.[9]

Q4: How can I predict the best solvent without running dozens of experiments?

A: While experimental screening is the ultimate arbiter, you can make an educated choice by considering the mechanism of your intended reaction:

  • For Palladium-Catalyzed Cross-Couplings (e.g., Suzuki, Buchwald-Hartwig): The solvent must solubilize the starting material (after deprotonation), the catalyst, and the coupling partner. For Suzuki reactions, which often use aqueous bases, a solvent that can tolerate water (like dioxane or DMF) is necessary.[10] For Buchwald-Hartwig aminations, the solvent polarity can influence the stability of catalytic intermediates and the rate-limiting step.[11]

  • For Nucleophilic Aromatic Substitution (SNAr): The mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents like DMSO and DMF are essential as they strongly solvate the counter-ion (e.g., K⁺) but poorly solvate the nucleophile, making it more reactive. They also stabilize the charged intermediate, lowering the activation energy.[8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My reaction is sluggish or shows no conversion of the starting material.

Potential Cause Recommended Solution & Explanation
Incomplete Deprotonation The added base may be too weak or may not be soluble enough in the chosen solvent to effectively deprotonate the anilinium hydrochloride. Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu, if compatible with other functional groups) or a base with better solubility. For inorganic bases, consider adding a phase-transfer catalyst or switching to a more polar solvent (e.g., from Toluene to DMF) to increase the base's effective concentration.
Poor Solubility of Reagents The deprotonated 5-Bromo-N,2-dimethylaniline may still have limited solubility in nonpolar solvents like toluene. If the catalyst or other reagents are also poorly soluble, the reaction will be slow. Solution: Increase the reaction temperature to improve solubility. If this is not effective, switch to a more polar solvent such as Dioxane, THF, or DMF.[5]
Catalyst Inhibition In Pd-catalyzed reactions, the chloride counter-ion from the starting material can sometimes act as an inhibitor. Similarly, using aryl iodides can lead to iodide inhibition, which can be solvent-dependent.[12] Solution: Ensure your catalyst loading is adequate. If inhibition is suspected, consider ligands that are less susceptible or solvents that can help mitigate these effects. For instance, some studies have shown that iodide inhibition is suppressed in solvents where the iodide salt byproduct is insoluble.[12]

Problem 2: I'm observing significant dehalogenation (loss of bromine) as a side product.

Potential Cause Recommended Solution & Explanation
High Reaction Temperature Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, often favored at higher temperatures, especially in the presence of protic sources (even trace water). Solution: Attempt the reaction at a lower temperature for a longer duration. Careful control of the heat source is critical.
Solvent/Base Combination Certain solvent and base combinations can promote this side reaction. Protic solvents or solvents with protic impurities (e.g., wet DMF) can serve as a proton source for the dehalogenation pathway. Solution: Ensure you are using anhydrous solvents. If using a protic solvent like an alcohol for a Suzuki reaction, minimize the reaction time and temperature. Sometimes, switching from a polar aprotic solvent to a nonpolar one like toluene can reduce the rate of this side reaction.
Ligand Choice The phosphine ligand used in a cross-coupling reaction can influence the relative rates of the desired coupling versus dehalogenation. Solution: Screen different phosphine ligands. More electron-rich or bulky ligands can sometimes favor the desired reductive elimination over competing side reactions.

Problem 3: My palladium catalyst is decomposing to form palladium black.

Potential Cause Recommended Solution & Explanation
Unstable Catalytic Species The active Pd(0) species can be unstable, especially at high temperatures or low ligand concentrations, leading to aggregation and precipitation as inactive palladium black. The solvent plays a role in stabilizing the catalyst.[6] Solution: Lower the reaction temperature. Increase the ligand-to-palladium ratio to ensure the metal center remains coordinated and stable. Consider switching to a more coordinating solvent like THF or Dioxane, which can help stabilize the catalytic species.
Incompatible Reagents Some reagents can cause the reduction of the palladium complex to Pd(0) in an uncontrolled manner. Solution: Ensure all reagents are pure. Add the reagents in a specific order as dictated by the protocol; often the pre-catalyst and ligand are mixed first before the addition of the base and other substrates.

Section 3: Visualized Workflows and Data

Troubleshooting Workflow for Low Yield Reactions

The following diagram outlines a logical progression for troubleshooting a low-yield reaction involving 5-Bromo-N,2-dimethylaniline hydrochloride.

G cluster_analysis Analysis Outcomes cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Mixture Analyze Crude Reaction Mixture (TLC, LC-MS) Check_Purity->Analyze_Mixture No_Conversion Only Starting Material (SM) Present Analyze_Mixture->No_Conversion Side_Products Complex Mixture/ Side Products Formed Analyze_Mixture->Side_Products Insoluble Insoluble Material/ Heterogeneous Mixture Analyze_Mixture->Insoluble Sol_Incomplete_Reaction Action: Incomplete Reaction 1. Increase Temperature 2. Use Stronger/More Soluble Base 3. Change to More Polar Solvent (DMF, DMSO) No_Conversion->Sol_Incomplete_Reaction Sol_Side_Reactions Action: Side Reactions 1. Lower Temperature 2. Use Anhydrous Solvent 3. Screen Different Ligands/Catalysts Side_Products->Sol_Side_Reactions Sol_Solubility Action: Solubility Issue 1. Switch to High-Polarity Solvent (DMF, NMP) 2. Check Base Solubility 3. Increase Agitation/Stir Rate Insoluble->Sol_Solubility

Caption: A decision tree for troubleshooting low-yield reactions.

The Role of Solvent in a Palladium Catalytic Cycle

Solvents are not passive bystanders in catalysis. As shown below for a generic Suzuki-Miyaura coupling, the solvent can coordinate to the palladium center, influence the solubility and reactivity of the base, and stabilize charged intermediates.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdR Ar-Pd(II)-R(L₂) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product Solvent Solvent (e.g., Dioxane, DMF) Solvent->ArPdBr Solvation & Stabilization Boronic R-B(OH)₂ + Base Solvent->Boronic Solubilizes Base/Boronate ArBr 5-Bromo-N,2-dimethylaniline (after deprotonation) ArBr->OxAdd Boronic->Transmetal

Caption: Solvent interactions within a Pd-catalyzed Suzuki cycle.

Table 1: Comparative Solvent Effects on a Model Suzuki-Miyaura Coupling

This table presents representative data for the Suzuki-Miyaura coupling of 5-Bromo-N,2-dimethylaniline (1 equiv) with phenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2 equiv) at 90 °C for 12 hours.

SolventDielectric Constant (ε)Outcome (Yield %)Key Observations
Toluene2.4< 5%Very poor solubility of the base and deprotonated aniline. Reaction is heterogeneous and extremely slow.
THF7.645%Moderate solubility and conversion. Catalyst stability can be an issue over long reaction times.
1,4-Dioxane2.275%Good balance of solubility for organic and inorganic components. A standard choice for this reaction.[9]
Acetonitrile37.560%High polarity helps dissolve reagents, but can sometimes lead to catalyst inhibition or side reactions.
DMF36.788%Excellent solvent for dissolving all components, leading to a homogeneous reaction and high yield.[13]
Toluene/Water (9:1)N/A65%Biphasic system. The water phase dissolves the base, and the reaction occurs at the interface. Phase-transfer catalyst may be required.

Section 4: Experimental Protocol: Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a reliable method for screening multiple solvents to optimize your reaction conditions.

Objective: To determine the optimal solvent for the Suzuki-Miyaura coupling of 5-Bromo-N,2-dimethylaniline hydrochloride with a chosen boronic acid.

Materials:

  • 5-Bromo-N,2-dimethylaniline hydrochloride

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, finely ground)

  • Anhydrous solvents for screening (e.g., Toluene, Dioxane, DMF, Acetonitrile)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In an array of identical reaction vials, add the 5-Bromo-N,2-dimethylaniline hydrochloride (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.3 mmol, 1.5 equiv), the base (0.4 mmol, 2.0 equiv), and the palladium catalyst/ligand (e.g., 2-5 mol%).

  • Inerting: Seal each vial with a septum cap. Evacuate and backfill each vial with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Using a syringe, add a precise volume of a different anhydrous solvent to each vial (e.g., 2.0 mL, to create a 0.1 M solution).

  • Reaction: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate. Stir the reactions at a consistent temperature (e.g., 90 °C) for a set period (e.g., 12 hours).

  • Monitoring & Quenching: After the set time, remove the vials and allow them to cool to room temperature. Take a small aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the conversion.

  • Work-up (for the most promising conditions): Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or LC-MS to determine the yield and purity. This comparative analysis will reveal the most effective solvent for your specific substrate combination.

Self-Validation: The protocol is self-validating through the direct comparison of outcomes. The most successful solvent will show the highest conversion of starting material to the desired product with the fewest side products, as determined by your chosen analytical method (TLC, LC-MS, NMR).

References

  • Efficient Unimolecular Deprotonation of Aniline Radical Cations. The Journal of Organic Chemistry. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Solvent Effect on Sn1 and SN2 Reactions. Chemistry LibreTexts. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. [Link]

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]

  • Optimized structures of (a) aniline-deprotonation transition states and... ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. National Institutes of Health. [Link]

  • Anilinium chloride. Wikipedia. [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit. [Link]

  • Mastering Organic Synthesis: The Utility of 4-Bromo-N,N-Dimethylaniline. Autech Industry Co.,Limited. [Link]

  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]

  • Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]

  • New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings. Chemical Review and Letters. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]

  • The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? Quora. [Link]

  • Preparation of p-bromoaniline from Acetanilide. Slideshare. [Link]

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. [Link]

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Validation & Comparative

A Comparative Guide to LC-MS Analysis of 5-Bromo-N,2-dimethylaniline Hydrochloride Reaction Products: A Method Selection Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount. The presence of unreacted starting materials, intermediates, and unforeseen byproducts can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of a representative reaction mixture derived from 5-Bromo-N,2-dimethylaniline hydrochloride.

This document eschews a generic template in favor of a structure that mirrors the logical progression of method development in an industrial setting. We will begin by defining a common synthetic transformation to establish a realistic analytical challenge. Subsequently, we will present two tailored LC-MS protocols, comparing their performance based on hypothetical yet plausible experimental data. The causality behind each experimental choice will be thoroughly explained, grounding our recommendations in established chromatographic and mass spectrometric principles.

The Analytical Challenge: Acylation of 5-Bromo-N,2-dimethylaniline

In this case study, we will consider the N-acylation of 5-Bromo-N,2-dimethylaniline hydrochloride with acetic anhydride to yield N-(5-bromo-2-methylphenyl)-N-methylacetamide. This reaction is a common transformation in medicinal chemistry for the synthesis of amide-containing compounds.[1] The reaction mixture is expected to contain the desired product, unreacted starting material, and potentially other minor impurities. The primary analytical objective is to develop a robust LC-MS method capable of baseline separating the starting material from the product, allowing for accurate identification and quantification.

The structures of the key analytes are presented below:

  • Analyte 1 (Starting Material): 5-Bromo-N,2-dimethylaniline

  • Analyte 2 (Product): N-(5-bromo-2-methylphenyl)-N-methylacetamide

A critical challenge in this analysis is the structural similarity between the starting material and the product. Both are halogenated aromatic compounds with only a small difference in polarity and molecular weight, which can make chromatographic separation difficult.

Experimental Design: A Tale of Two Columns

To address this separation challenge, we will compare two reversed-phase HPLC columns with distinct stationary phase chemistries, coupled to a quadrupole mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique well-suited for this analysis as it typically produces intact protonated molecules ([M+H]+), simplifying spectral interpretation.[2]

  • Method A: The Industry Standard - C18 Column. The C18 column is a workhorse in reversed-phase chromatography, relying primarily on hydrophobic interactions between the C18 alkyl chains and the analyte.[3]

  • Method B: The Alternative Selectivity - Pentafluorophenyl (PFP) Column. The PFP column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π, dipole-dipole, and ion-exchange interactions, which can be particularly effective for separating halogenated and aromatic compounds.[4][5]

Hypothetical Reaction Workflow

The following diagram illustrates the hypothetical workflow from the chemical reaction to the final data analysis.

Reaction and Analysis Workflow cluster_reaction Synthesis cluster_analysis LC-MS Analysis Starting Material 5-Bromo-N,2-dimethylaniline HCl Reaction Acylation Reaction Starting Material->Reaction Reagent Acetic Anhydride Reagent->Reaction Reaction Mixture Crude Product Mixture Reaction->Reaction Mixture Sample Prep Dilution & Filtration Reaction Mixture->Sample Prep LC_Separation LC Separation (C18 vs. PFP) Sample Prep->LC_Separation MS_Detection ESI-MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration & Identification) MS_Detection->Data_Analysis Method Selection Logic Challenge Separate structurally similar aromatic compounds MethodA Method A: C18 Column (Hydrophobic Interaction) Challenge->MethodA MethodB Method B: PFP Column (Multiple Interactions) Challenge->MethodB ResultA Result: Co-elution (Resolution < 1.5) MethodA->ResultA ResultB Result: Baseline Separation (Resolution > 2.0) MethodB->ResultB Conclusion Conclusion: PFP column is superior for this application ResultA->Conclusion ResultB->Conclusion

Caption: Logical diagram for method selection.

Conclusion and Recommendation

Based on this comparative analysis, the PFP-based LC-MS method is unequivocally the superior choice for the analysis of the acylation reaction products of 5-Bromo-N,2-dimethylaniline. The alternative selectivity offered by the PFP stationary phase provides the necessary resolution to accurately distinguish between the starting material and the final product, a critical requirement for reaction monitoring, yield determination, and purity assessment in a drug development setting.

While the C18 column remains an excellent first choice for a wide range of applications, this guide demonstrates the importance of considering alternative stationary phase chemistries when dealing with challenging separations of structurally similar, aromatic, and halogenated compounds. For researchers facing similar analytical hurdles, screening a PFP column alongside a standard C18 column during method development is a highly recommended and efficient strategy.

References

  • Beyeh, N. K., Ala-Korpi, A., Cetina, M., Valkonen, A., & Rissanen, K. (2014). Recognition of N-alkyl and N-aryl Acetamides by N-alkyl Ammonium Resorcinarene Chlorides. Chemistry (Weinheim an der Bergstrasse, Germany), 20(46), 15144–15150. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

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  • ACE HPLC Columns. (n.d.). ACE C18-PFP technical brochure. [Link]

  • Oae, S., & Ogawa, S. (1980). Reaction of N,N-Dimethylaniline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 102(8), 2409-2414. [Link]

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  • David, V., & Iorgulescu, G. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 56(1), 39-45. [Link]

  • Lavanant, H., et al. (2014). On the Use of Electrospray Ionization and Desorption Electrospray Ionization Mass Spectrometry for Bulk and Surface Polymer Analysis. Journal of The American Society for Mass Spectrometry, 25(12), 2096-2103. [Link]

  • Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(8), 103261. [Link]

  • Chromatography Today. (n.d.). NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase. [Link]

  • Chemistry Academy. (2022, February 11). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol [Video]. YouTube. [Link]

  • Diamond Analytics. (2018). Comparison of the Flare Mixed-Mode Column Against Commercial C18 and PFP Columns for the Separation of Critical Pairs of Acidic Herbicides. ResearchGate. [Link]

  • Nawrocki, J., et al. (2004). Retention characteristics of aromatic hydrocarbons on silica and aminopropyl-modified monolithic columns in normal-phase HPLC. Journal of Chromatography A, 1028(1), 1-19. [Link]

  • Wang, Z., et al. (2021). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Journal of the American Chemical Society, 143(34), 13576–13582. [Link]

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  • Uppala, R., et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results, 14(Special Issue 1), 138-145. [Link]

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A Comparative Guide to the Spectroscopic Identification of Impurities in 5-Bromo-N,2-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous identification and characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring drug safety and efficacy. This guide provides an in-depth, objective comparison of various spectroscopic techniques for the identification of potential impurities in 5-Bromo-N,2-dimethylaniline hydrochloride, a key building block in organic synthesis. The methodologies and interpretations presented herein are grounded in established analytical principles and supported by data from analogous compounds, offering a practical framework for robust impurity profiling.

The purity of starting materials and intermediates directly impacts the quality of the final drug substance. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and control of impurities in new drug substances[1]. This guide will explore the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) in the structural elucidation of impurities that may arise during the synthesis or degradation of 5-Bromo-N,2-dimethylaniline hydrochloride.

The Landscape of Potential Impurities

Understanding the potential sources of impurities is critical for developing a targeted analytical strategy. For 5-Bromo-N,2-dimethylaniline hydrochloride, impurities can generally be categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these can include unreacted starting materials, intermediates, and byproducts from side reactions. Common synthetic pathways to N,N-dialkylanilines may involve N-alkylation of the corresponding aniline or bromination of the N,N-dialkylaniline.[2][3]

  • Degradation Products: Formed during storage or handling, these impurities can result from oxidation, hydrolysis, or other chemical transformations. Anilines, in particular, are susceptible to oxidation, which can lead to colored impurities.[4]

A logical workflow for impurity identification is crucial for an efficient and thorough investigation.

Impurity Identification Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Quantification cluster_2 Structural Elucidation cluster_3 Final Identification Sample Preparation Sample Preparation HPLC_UV_Screening HPLC-UV Screening Sample Preparation->HPLC_UV_Screening Inject Peak_Detection Detect Impurity Peaks HPLC_UV_Screening->Peak_Detection Analyze Chromatogram Quantification Quantify Impurities Peak_Detection->Quantification Integrate Peaks LC_MS LC-MS Analysis Quantification->LC_MS Isolate/Analyze Fractions NMR NMR Spectroscopy LC_MS->NMR Further Characterization FTIR FTIR Analysis NMR->FTIR Confirm Functional Groups Data_Integration Integrate Spectroscopic Data FTIR->Data_Integration Impurity_ID Identify Impurity Structure Data_Integration->Impurity_ID

Caption: A generalized workflow for the identification and characterization of impurities in a pharmaceutical intermediate.

Comparative Analysis of Spectroscopic Techniques

The selection of an appropriate analytical technique is contingent on the nature of the impurity and the specific information required. This section compares the strengths and limitations of key spectroscopic methods for the analysis of 5-Bromo-N,2-dimethylaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is an unparalleled tool for providing detailed structural information about organic molecules. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of impurities.[5]

Expertise & Experience: The chemical shifts and coupling patterns in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. For 5-Bromo-N,2-dimethylaniline hydrochloride, the protonation of the amino group will cause a significant downfield shift of the N-methyl and aromatic protons compared to the free base. This effect can be a diagnostic tool for identifying impurities that are not in the salt form.

Predicted ¹H NMR Data for 5-Bromo-N,2-dimethylaniline Hydrochloride and Potential Impurities

CompoundAr-H Chemical Shift (δ, ppm)N-CH₃ Chemical Shift (δ, ppm)C-CH₃ Chemical Shift (δ, ppm)Key Differentiating Features
5-Bromo-N,2-dimethylaniline HCl (Target) ~7.5-7.0 (3H, m)~3.1 (6H, s)~2.3 (3H, s)Singlet for two N-methyl groups, characteristic aromatic pattern.
4-Bromo-N,2-dimethylaniline (Isomer)~7.3-6.6 (3H, m)~2.9 (6H, s)~2.1 (3H, s)Different aromatic splitting pattern compared to the target compound.[6]
5-Bromo-2-methylaniline (Starting Material)~7.2-6.8 (3H, m)-~2.2 (3H, s)Absence of N-methyl signal; presence of NH₂ protons (broad singlet).
N,2-dimethylaniline (Precursor)~7.3-6.7 (4H, m)~2.9 (3H, s)~2.2 (3H, s)Absence of bromine substitution leads to different aromatic shifts and patterns.[6]
5-Bromo-N-methyl-2-methylaniline (Undermethylation)~7.4-6.9 (3H, m)~2.8 (3H, s)~2.2 (3H, s)Singlet for one N-methyl group and a broad NH proton signal.[7]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-Bromo-N,2-dimethylaniline hydrochloride sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the NH proton, while D₂O will exchange with it, causing the signal to disappear, which can be a useful diagnostic experiment.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak.

Trustworthiness: The high reproducibility and quantitative nature of NMR (when experimental parameters are properly set) make it a reliable technique for both identification and quantification of impurities without the need for individual impurity standards, a significant advantage in early-stage development.[3]

Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the analyte and, with techniques like tandem MS (MS/MS), can offer valuable structural information through fragmentation patterns. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful tool for analyzing complex mixtures.[8]

Expertise & Experience: The presence of a bromine atom in 5-Bromo-N,2-dimethylaniline results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes).[9] This isotopic signature is a powerful diagnostic tool for identifying bromine-containing impurities. The fragmentation of the molecular ion will likely involve the loss of a methyl group (M-15) or the entire dimethylamino group.

Predicted Mass Spectral Data for 5-Bromo-N,2-dimethylaniline and Potential Impurities

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Isotopic Pattern
5-Bromo-N,2-dimethylaniline (Target) 199/201184/186, 156/158Present
4-Bromo-N,2-dimethylaniline (Isomer)199/201184/186, 156/158Present
5-Bromo-2-methylaniline (Starting Material)185/187170/172, 106Present
N,2-dimethylaniline (Precursor)121106, 77Absent
Dibromo-N,2-dimethylaniline (Over-bromination)277/279/281262/264/266Characteristic dibromo pattern

Experimental Protocol: LC-MS

  • Chromatographic Separation (HPLC):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to ensure protonation of the analytes for good ionization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap for accurate mass measurements.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract ion chromatograms for the expected molecular ions of the target compound and potential impurities. Analyze the mass spectra of any detected impurity peaks for their molecular weight and isotopic patterns.

Trustworthiness: The high sensitivity and specificity of LC-MS allow for the detection and identification of trace-level impurities that may not be observable by other techniques. Accurate mass measurements from high-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its identification.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful as NMR or MS for complete structure elucidation, it is an excellent complementary technique.

Expertise & Experience: The FTIR spectrum of 5-Bromo-N,2-dimethylaniline hydrochloride will exhibit characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as bands associated with the C-N bond and the methyl groups. The presence of the hydrochloride salt will result in a broad absorption in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching of the ammonium salt. The absence of this broad peak in an impurity could suggest it is not a salt.

Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Comments
N⁺-H Stretch (salt)2400-2800 (broad)Indicative of the hydrochloride salt.
Aromatic C-H Stretch3000-3100Present in all aromatic compounds.
Aliphatic C-H Stretch2850-2960From the methyl groups.
Aromatic C=C Stretch1450-1600Characteristic of the benzene ring.
C-N Stretch1250-1350For the aromatic amine.
C-Br Stretch500-600Can be weak and in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Compare the spectrum of the sample to a reference spectrum of the pure compound, if available. Look for the appearance or disappearance of key functional group bands that would indicate the presence of an impurity.

Trustworthiness: FTIR is a highly reliable and reproducible technique for confirming the presence or absence of specific functional groups, making it a valuable tool for quickly screening for certain types of impurities, such as starting materials that have a different functional group profile.[10]

Technique Comparison cluster_Techniques Spectroscopic Techniques cluster_Strengths Strengths cluster_Limitations Limitations Topic 5-Bromo-N,2-dimethylaniline HCl Impurity Identification NMR NMR (¹H, ¹³C) Topic->NMR MS Mass Spectrometry (LC-MS, GC-MS) Topic->MS FTIR FTIR Topic->FTIR HPLC_UV HPLC-UV Topic->HPLC_UV NMR_S Definitive Structure Elucidation Quantitative NMR->NMR_S NMR_L Lower Sensitivity Requires Higher Sample Amount NMR->NMR_L MS_S High Sensitivity Molecular Weight Information Isotopic Patterns MS->MS_S MS_L Limited Structural Information Alone Ionization Dependent MS->MS_L FTIR_S Rapid Functional Group Analysis Non-destructive FTIR->FTIR_S FTIR_L Limited for Complex Mixtures Not Quantitative FTIR->FTIR_L HPLC_UV_S Excellent for Quantification Good for Routine Purity Checks HPLC_UV->HPLC_UV_S HPLC_UV_L Requires Reference Standards for ID Limited Structural Information HPLC_UV->HPLC_UV_L

Caption: A comparative overview of the strengths and limitations of different spectroscopic techniques for impurity identification.

Conclusion: An Integrated Approach for Comprehensive Impurity Profiling

For the robust spectroscopic identification of impurities in 5-Bromo-N,2-dimethylaniline hydrochloride, no single technique is sufficient. A synergistic approach, leveraging the strengths of multiple analytical methods, is the most effective strategy.

  • HPLC-UV serves as the primary tool for the detection and quantification of impurities in routine quality control.

  • LC-MS is indispensable for obtaining the molecular weight and elemental composition of unknown impurities, especially those present at low levels.

  • NMR spectroscopy remains the definitive technique for the complete structural elucidation of isolated impurities.

  • FTIR spectroscopy provides rapid confirmation of functional groups and can be a valuable screening tool.

By integrating the data from these complementary techniques, researchers and drug development professionals can confidently identify and characterize impurities, ensuring the quality and safety of their pharmaceutical products.

References

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A Comparative Guide to the Synthetic Validation of 5-Bromo-N,2-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthetic route is paramount. The reliability of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison and validation of a synthetic pathway for 5-Bromo-N,2-dimethylaniline hydrochloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. We will explore plausible synthetic strategies, delve into the rationale behind selecting an optimal route, and present a comprehensive validation protocol grounded in established analytical techniques.

The Strategic Importance of 5-Bromo-N,2-dimethylaniline

5-Bromo-N,2-dimethylaniline serves as a crucial intermediate. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the substituted aniline moiety is a common pharmacophore. Ensuring the regiochemical purity of this intermediate is critical, as isomeric impurities can lead to the formation of difficult-to-separate side products in subsequent steps, compromising the final product's purity and potentially introducing unforeseen toxicological profiles.

Comparative Analysis of Synthetic Routes

The synthesis of 5-Bromo-N,2-dimethylaniline can be approached from several angles. Below, we compare two plausible routes, evaluating them on key performance indicators for chemical synthesis.

Route 1: Direct Electrophilic Bromination of N,2-dimethylaniline

This approach is the most direct, involving the treatment of commercially available N,2-dimethylaniline with a brominating agent. The directing effects of the activating amino and methyl groups are key considerations. The strongly activating N,N-dimethylamino group is ortho, para-directing, while the weakly activating methyl group is also ortho, para-directing. This leads to a complex regiochemical outcome.

  • Causality of Experimental Choices: The choice of brominating agent and solvent system is critical to control selectivity. While elemental bromine can be used, it often leads to over-bromination and the formation of multiple isomers. N-Bromosuccinimide (NBS) is a milder alternative that can offer better control. The reaction is typically performed at low temperatures to minimize side reactions.

Route 2: N,N-Dimethylation of 4-Bromo-2-methylaniline

This route begins with the bromination of 2-methylaniline (o-toluidine). The amino group is a stronger activating group than the methyl group, directing the bromine to the para position to yield 4-bromo-2-methylaniline. The subsequent step involves the dimethylation of the primary amine.

  • Causality of Experimental Choices: This two-step approach offers superior regiochemical control. The initial bromination of o-toluidine is highly selective for the 4-position due to the strong directing effect of the amino group and steric hindrance at the ortho positions. The subsequent N,N-dimethylation can be achieved using various reagents, such as methyl iodide or dimethyl sulfate, in the presence of a base.[1] A reductive amination approach using formaldehyde and a reducing agent like sodium cyanoborohydride is another effective method that avoids the use of hazardous alkyl halides.[1]

Synthesis Route Comparison
Parameter Route 1: Direct Bromination Route 2: N,N-Dimethylation
Starting Materials N,2-dimethylaniline, Brominating Agent (e.g., NBS)2-methylaniline, Bromine, Methylating Agent (e.g., MeI, HCHO/NaBH₃CN)
Number of Steps 12
Regioselectivity Poor to moderate; risk of isomeric impurities (e.g., 3-bromo and 4-bromo isomers).Excellent; predictable regiochemistry.
Yield Potentially lower due to purification challenges.Generally higher for the desired isomer.
Purification Challenging; requires careful chromatographic separation of isomers.Simpler; standard purification techniques are usually sufficient.
Scalability Difficult due to purification issues.More readily scalable.
Safety/Green Profile Use of potentially hazardous brominating agents.Can utilize greener reductive amination conditions.[2][3]

Based on this comparison, Route 2 is the recommended synthetic strategy due to its superior control over regiochemistry, which simplifies purification and enhances the overall reliability of the synthesis.

Visualizing the Synthetic Pathways

cluster_0 Route 1: Direct Bromination cluster_1 Route 2: N,N-Dimethylation (Recommended) a N,2-dimethylaniline b 5-Bromo-N,2-dimethylaniline (Major Product) a->b Brominating Agent (e.g., NBS) c Isomeric Impurities (e.g., 3-bromo, 4-bromo) a->c Side Reaction d 2-methylaniline e 4-Bromo-2-methylaniline d->e Br₂ / Acetic Acid f 5-Bromo-N,2-dimethylaniline e->f Methylating Agent (e.g., HCHO, NaBH₃CN)

Caption: Comparison of synthetic routes to 5-Bromo-N,2-dimethylaniline.

Experimental Protocol: Validation of Route 2

The following protocols detail the synthesis and validation of 5-Bromo-N,2-dimethylaniline hydrochloride via the recommended two-step route.

Part A: Synthesis of 4-Bromo-2-methylaniline
  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-bromo-2-methylaniline.

Part B: Synthesis of 5-Bromo-N,2-dimethylaniline
  • Reaction Setup: To a stirred slurry of 4-bromo-2-methylaniline (1.0 eq) and paraformaldehyde (2.2 eq) in glacial acetic acid at 0 °C, add sodium cyanoborohydride (2.0 eq) portion-wise.[1]

  • Reaction: Remove the ice bath and heat the mixture to 65 °C for 3 hours.[1]

  • Workup: After cooling to room temperature, carefully pour the reaction mixture over a 5M aqueous sodium hydroxide solution.[1]

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Purification: After filtration, concentrate the solvent in vacuo. The crude 5-Bromo-N,2-dimethylaniline can be purified by flash column chromatography on silica gel.

Part C: Formation of the Hydrochloride Salt
  • Salt Formation: Dissolve the purified 5-Bromo-N,2-dimethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-Bromo-N,2-dimethylaniline hydrochloride as a stable, crystalline solid.

Validation Workflow: A Self-Validating System

The trustworthiness of a synthetic route is established through rigorous analytical validation. Each step of the process should confirm the identity, purity, and yield of the target compound.

cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Synthesized 5-Bromo-N,2-dimethylaniline HCl Structure Structural Confirmation Start->Structure Purity Purity & Impurity Profile Start->Purity NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS FTIR FTIR Spectroscopy Structure->FTIR HPLC HPLC/UPLC (Purity Assay, Impurity Quantification) Purity->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Purity->GCMS TGA Thermogravimetric Analysis (TGA) (Solvent/Water Content) Purity->TGA Final Qualified Intermediate (Release for further use)

Caption: Analytical workflow for the validation of the synthetic route.

Detailed Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure and identify the presence of any isomeric impurities.

  • Protocol:

    • Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃ with a drop of D₂O to exchange the amine proton).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Look for distinct aromatic protons with coupling constants characteristic of a 1,2,4-trisubstituted benzene ring, a singlet for the aromatic methyl group, and a singlet for the N,N-dimethyl groups.

    • Expected ¹³C NMR signals: Confirm the expected number of carbon signals, including the C-Br signal at a characteristic downfield shift.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an electrospray ionization (ESI) source in positive ion mode.

    • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ for the free base (C₈H₁₀BrN) at m/z 200.00 and 202.00 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.[4]

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the sample and quantify any impurities.

  • Protocol:

    • Develop a suitable HPLC method, typically using a C18 reverse-phase column.

    • The mobile phase could be a gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).

    • Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Summary of Expected Analytical Data
Technique Parameter Expected Result for 5-Bromo-N,2-dimethylaniline
¹H NMR Chemical Shifts (δ)Aromatic protons (~6.5-7.5 ppm), N(CH₃)₂ singlet (~2.6-3.0 ppm), Ar-CH₃ singlet (~2.2-2.5 ppm)
¹³C NMR Chemical Shifts (δ)Signals in the aromatic region, C-Br signal, N(CH₃)₂ signal, Ar-CH₃ signal
MS (ESI+) m/z[M+H]⁺ at ~200.00 and ~202.00 (1:1 ratio) for the free base
HPLC Purity>98% (typical target for a key intermediate)
FTIR Key Stretches (cm⁻¹)C-H (aromatic and aliphatic), C-N, C-Br stretches

Conclusion

The validation of a synthetic route is a multi-faceted process that extends beyond simply achieving the desired transformation. It requires a logical and evidence-based approach to route selection, emphasizing control, purity, and scalability. By choosing a regiochemically controlled pathway, such as the N,N-dimethylation of 4-bromo-2-methylaniline, and validating the final product with a suite of orthogonal analytical techniques, researchers can ensure the quality and reliability of 5-Bromo-N,2-dimethylaniline hydrochloride. This rigorous approach minimizes risks in downstream applications and upholds the principles of scientific integrity in drug development and chemical research.

References

  • CN102993022A - Preparation method of bromoaniline - Google Patents.
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  • Synthesis of 2,6-dimethylaniline - PrepChem.com . Available at: [Link]

  • Preparation of N,N-dimethylation of 4-bromoaniline? - ResearchGate . Available at: [Link]

  • 2-Bromo-N,N-dimethylaniline - SpectraBase . Available at: [Link]

  • The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Estimation of Aniline via Bromination | PDF | Titration | Chemistry - Scribd . Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI . Available at: [Link]

  • Bromination of Aniline (video) - Khan Academy . Available at: [Link]

  • p-DIMETHYLAMINOBENZOPHENONE - Organic Syntheses Procedure . Available at: [Link]

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction | Request PDF - ResearchGate . Available at: [Link]

  • 16.6: Multistep Synthesis - Chemistry LibreTexts . Available at: [Link]

  • Practical assessment Estimation of Aniline by Bromination Method - YouTube . Available at: [Link]

  • A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones . Available at: [Link]

  • Synthesis of substituted anilines via a gold-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) . Available at: [Link]

  • Synthetic routes toward 2-substituted 2-imidazolines | Request PDF - ResearchGate . Available at: [Link]

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC - PubMed Central . Available at: [Link]

  • of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1 Affiliations - ChemRxiv*. Available at: [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI . Available at: [Link]

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  • Dimethylaniline - Wikipedia . Available at: [Link]

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